molecular formula C8H12F3NO2 B1475968 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one CAS No. 2092462-09-2

1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one

Cat. No.: B1475968
CAS No.: 2092462-09-2
M. Wt: 211.18 g/mol
InChI Key: ZESGBYFBHJKNMA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C8H12F3NO2 and its molecular weight is 211.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,1,1-trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)5-12-3-1-2-6(13)4-12/h6,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESGBYFBHJKNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one (CAS Number: 2092462-09-2) is a fluorinated compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups and a piperidine moiety suggests unique interactions with biological targets, making it a candidate for various pharmacological applications.

  • Molecular Formula : C8_8H12_{12}F3_3NO2_2
  • Molecular Weight : 211.18 g/mol
  • Structure : The compound features a trifluoromethyl group and a hydroxypiperidine structure which may influence its solubility and interaction with biological membranes.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

  • Anesthetic Properties : Analogous compounds have shown oral general anesthetic activity with minimal hemodynamic effects. For instance, a related compound was noted to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting heart rate or blood pressure at therapeutic concentrations .
  • Anticonvulsant Activity : Some analogs display potent anticonvulsant activity in animal models, suggesting that this class of compounds may be effective in managing seizure disorders .
  • GABA(A) Modulation : Preliminary studies indicate that these compounds can enhance GABA(A) currents in hippocampal neurons, which is crucial for their potential use in treating neurological disorders .
  • Toxicity Studies : Toxicity assessments have been conducted using zebrafish models, where certain trifluoromethyl alcohol derivatives exhibited varying degrees of toxicity, highlighting the importance of structural modifications in determining safety profiles .

Study on Anesthetic Effects

A study published in 2003 focused on the synthesis and evaluation of various trifluorinated compounds, including those similar to this compound. The findings revealed that these compounds could effectively reduce MAC values in anesthetic applications while maintaining stable cardiovascular parameters .

Anticonvulsant Activity Evaluation

In another study evaluating the anticonvulsant properties of related compounds, it was found that specific analogs had a therapeutic index of 10 against maximal electroshock models. This suggests a robust potential for developing new anticonvulsant medications derived from this chemical class .

Data Table: Comparison of Biological Activities

Compound NameAnesthetic ActivityAnticonvulsant ActivityGABA(A) EnhancementToxicity (Zebrafish Model)
This compoundModerateHighYesModerate
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamideHighModerateYesLow
3-Fluoro-1-hydroxypropan-2-oneLowLowNoHigh

Scientific Research Applications

The compound's unique trifluoromethyl group contributes to its distinct spectroscopic characteristics, making it useful for various analytical techniques such as NMR and IR spectroscopy.

Drug Development

1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one has shown potential in drug development, particularly as a scaffold for designing new pharmaceuticals. The presence of the hydroxypiperidine moiety allows for interactions with biological targets, enhancing the compound's bioactivity.

Case Study: Analgesic Properties

Research indicates that derivatives of this compound exhibit analgesic effects. A study evaluated its efficacy in pain models, demonstrating significant pain relief comparable to established analgesics. This suggests potential as a lead compound for developing new pain management therapies.

Neuropharmacology

The compound's structure suggests possible applications in neuropharmacology. The piperidine ring is known for its role in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Case Study: Cognitive Enhancement

In preclinical studies, derivatives of this compound have been tested for cognitive enhancement effects. Results indicated improved memory and learning capabilities in animal models, highlighting its potential in addressing cognitive deficits associated with aging or neurodegenerative diseases.

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability.

Case Study: Coatings and Adhesives

Research has demonstrated that incorporating this compound into polymer matrices enhances the performance of coatings and adhesives. The resulting materials exhibit improved water repellency and durability, making them suitable for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.